Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate
Overview
Description
Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a pyridine ring with a phenyl group and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate can be achieved through several methods. One common approach involves the Biginelli reaction, a multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea in the presence of an acid catalyst. This method is efficient and can be performed under solvent-free conditions, making it environmentally friendly .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Montmorillonite-KSF can be used to enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate: Similar in structure but with a different substitution pattern on the pyridine ring.
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Another derivative with a methyl group on the nitrogen atom.
Uniqueness
Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
methyl 2-oxo-1-phenylpyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-8-5-9-14(12(11)15)10-6-3-2-4-7-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYPFXMZSPVINW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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